大麻二酚酸

描述

Cannabidiolic acid (CBDA) is a cannabinoid found in cannabis plants. It is most abundant in the glandular trichomes on the female seedless flowers . CBDA is the chemical precursor to cannabidiol (CBD), which is a non-intoxicating cannabinoid that has gentle sedative properties .

Synthesis Analysis

CBDA is biosynthesized by Cannabidiolic acid synthase from the conjugation of olivetolic acid and cannabigerolic acid . The process of decarboxylation by heating cannabis material forms CBD from CBDA .Molecular Structure Analysis

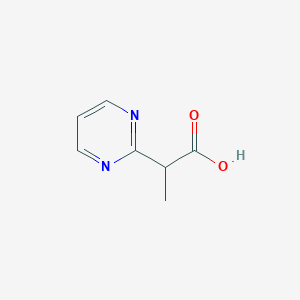

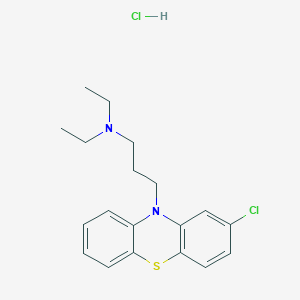

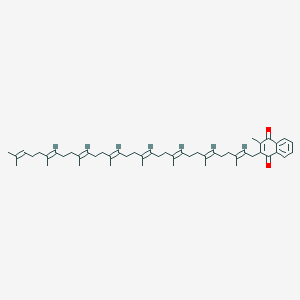

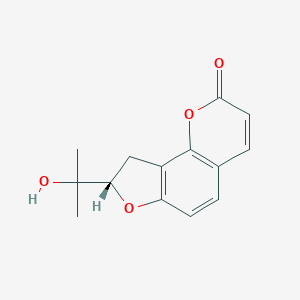

CBDA has a molecular formula of C22H30O4, with an average mass of 358.471 Da and a monoisotopic mass of 358.214417 Da .Chemical Reactions Analysis

CBDA undergoes decarboxylation when heated, transforming into CBD . The reaction rate depends on the transfer of hydrogen from the hydroxyl group to the alpha ring carbon, after which hydrogen from the carboxyl group is transferred to the keto group and the alpha carbon to a carboxyl group .Physical And Chemical Properties Analysis

CBDA has a density of 1.1±0.1 g/cm3, a boiling point of 530.8±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C .科学研究应用

Anti-Inflammatory Properties

CBDA has been identified as a selective cyclooxygenase-2 (COX-2) inhibitory agent . This enzyme is involved in the inflammatory process, and its inhibition can lead to reduced inflammation. CBDA’s ability to target COX-2 without affecting COX-1 (which can lead to gastrointestinal issues when inhibited) makes it a promising compound for developing anti-inflammatory drugs.

Anti-Nausea and Anti-Emetic Effects

Research has shown that CBDA can be significantly more effective than CBD in reducing vomiting and nausea . It enhances the activation of the 5-HT1A receptor, which is known to play a role in suppressing nausea and vomiting reflexes. This makes CBDA a potential candidate for treating chemotherapy-induced nausea and vomiting.

Anticonvulsant Activity

CBDA shares with CBD the ability to activate transient receptor potential (TRP) channels, such as TRPV1 and TRPA1 . These channels are involved in the sensation of pain and the regulation of body temperature. By modulating these channels, CBDA may help in reducing seizures and could be beneficial for conditions like epilepsy.

Anticancer Potential

CBDA has shown promise as an anti-cancer agent. It’s been found to inhibit the migration of highly invasive breast cancer cells . This suggests that CBDA could potentially be used to prevent the spread of certain types of cancer, although more research is needed to fully understand its mechanisms and efficacy.

Skin Health Applications

The skin applications of CBDA are diverse, ranging from hydrating and anti-inflammatory effects to potential treatments for skin disorders such as atopic dermatitis, psoriasis, and acne . Its antioxidant properties also suggest a role in photoprotection and anti-aging skin care formulations.

Mood Improvement

Studies based on animal models have indicated that CBDA may have a role in improving mood and reducing depression . While the exact mechanisms are not fully understood, the modulation of the endocannabinoid system by CBDA is believed to contribute to its antidepressant effects.

安全和危害

未来方向

The complex pathogenesis of cerebral ischemia associated with the multi-target effects of CBD indicates a potential and promising future of CBD as a neuroprotective agent . Antioxidant, anti-inflammatory, antiapoptotic, and neuroplastic effects are believed to be involved in the CBD neuroprotective effects .

作用机制

Target of Action

Cannabidiolic acid (CBDA) primarily targets the cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the inflammatory response by producing prostaglandins, which are lipid compounds that mediate various physiological processes, including inflammation . CBDA also interacts with transient receptor potential (TRP) channels , specifically TRPV1, TRPA1, and TRPM8 . These channels are involved in the perception of pain, inflammation, and cold sensitization .

Mode of Action

CBDA acts as a selective COX-2 inhibitory agent . By inhibiting COX-2, CBDA can reduce the production of prostaglandins, thereby alleviating inflammation . Additionally, CBDA shares with CBD the ability to activate TRPV1 and TRPA1 channels and to antagonize TRPM8 . This interaction with TRP channels can modulate pain and inflammatory responses .

Biochemical Pathways

CBDA is synthesized from cannabigerolic acid (CBGA) through the action of the enzyme cannabidiolic acid synthase . This enzyme catalyzes the production of cannabidiolate predominantly from cannabigerolate . The modulation of the COX-2 enzyme and TRP channels by CBDA can affect various biochemical pathways involved in inflammation and pain sensation .

Pharmacokinetics

It is known that cbda is the precursor to cbd, undergoing decarboxylation to form cbd when exposed to heat or sunlight . This process could potentially influence the bioavailability of CBDA.

Result of Action

The inhibition of COX-2 and modulation of TRP channels by CBDA can result in anti-inflammatory and analgesic effects . By reducing the production of prostaglandins and modulating pain perception, CBDA can alleviate symptoms of inflammation and pain .

Action Environment

Environmental factors can influence the action of CBDA. For instance, exposure to heat or sunlight can cause decarboxylation of CBDA, converting it into CBD . Additionally, research suggests that short-term environmental stresses such as extreme heat or drought can alter cannabinoid production in hemp plants, potentially impacting the action and efficacy of CBDA .

属性

IUPAC Name |

2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-6-pentylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O4/c1-5-6-7-8-15-12-18(23)20(21(24)19(15)22(25)26)17-11-14(4)9-10-16(17)13(2)3/h11-12,16-17,23-24H,2,5-10H2,1,3-4H3,(H,25,26)/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVOLTBSCXRRQFR-DLBZAZTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C(C(=C1C(=O)O)O)C2C=C(CCC2C(=C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=CC(=C(C(=C1C(=O)O)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80154318 | |

| Record name | Cannabidiolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cannabidiolic acid | |

CAS RN |

1244-58-2 | |

| Record name | Cannabidiolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1244-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cannabidiolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001244582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cannabidiolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CANNABIDIOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJX8O3OJCD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。